molecular formula C5H6O B3049997 Cyclopropanol, 1-ethynyl- CAS No. 22935-35-9

Cyclopropanol, 1-ethynyl-

Cat. No. B3049997
CAS RN: 22935-35-9
M. Wt: 82.1 g/mol
InChI Key: QPACLFFIDGQFRT-UHFFFAOYSA-N
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Description

“Cyclopropanol, 1-ethynyl-” is a compound with the molecular formula C5H6O . It is also known by other names such as 1-Ethynylcyclopropan-1-ol and 1-Ethynylcyclopropanol . The compound contains a total of 12 bonds, including 6 non-H bonds, 1 multiple bond, 1 triple bond, 1 three-membered ring, 1 hydroxyl group, and 1 tertiary alcohol .


Molecular Structure Analysis

The molecular structure of “Cyclopropanol, 1-ethynyl-” comprises three carbon atoms forming a cyclopropane ring, five hydrogen atoms, and a hydroxyl group . The compound contains a total of 12 bonds, including 6 non-H bonds, 1 multiple bond, 1 triple bond, 1 three-membered ring, 1 hydroxyl group, and 1 tertiary alcohol .


Physical And Chemical Properties Analysis

“Cyclopropanol, 1-ethynyl-” has a molecular weight of 82.10 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 82.041864811 g/mol . The topological polar surface area of the compound is 20.2 Ų . The compound has a heavy atom count of 6 .

Scientific Research Applications

Synthesis Techniques

  • Novel Cyclopropanone Equivalent : 1-(Arylsulfonyl)cyclopropanol, derived from cyclopropanone ethyl hemiacetal, has emerged as a new cyclopropanone equivalent. It reacts with terminal acetylenes and disubstituted amines in water, catalyzed by AuCl3, enabling the synthesis of 1-alkynyl cyclopropylamines (Liu et al., 2008).
  • Ring Opening and Alkynylation : A silver-promoted oxidative ring opening and alkynylation of cyclopropanols with ethynylbenziodoxolones (EBX) has been introduced. This method facilitates the formation of alkylated alkynes via a sequence involving ring opening and alkynylation (Wang et al., 2015).
  • C-Alkynylation : A method for alkynylation of cyclopropanols with 1-bromo-1-alkynes has been developed, offering an easy route to valuable alk-4-yn-1-ones. This expands the utility of functionally rich cyclopropanols as a new class of homoenolate equivalent in C-C bond formation (Murali et al., 2015).

Mechanistic Insights and Theoretical Analysis

  • Gold(I)-Catalyzed Ring Expansion : The one-carbon ring-expansion reactions of various cyclopropanols, including 1-(1-propynyl)cyclopropanol, were theoretically investigated. The study suggested a two-step mechanism involving gold(I) complex coordination and subsequent evolution through a 1,2-alkyl shift. The second step, a 1,4-H shift, was identified as the rate-determining step (Sordo & Ardura, 2008).

Synthetic Applications and Transformations

  • Silver-Promoted Ring Opening/Alkynylation : An innovative silver-promoted method for the oxidative ring opening/alkynylation of cyclopropanols was reported. This technique facilitates the synthesis of 4-Yn-1-ones and supports a radical mechanism for the silver-promoted process (Wang et al., 2016).
  • Synthesis of Polycyclic Compounds : 1-[o-(1-Alkynyl)phenyl]cyclopropanols were converted to 2,3-dihydro-1-naphthalenone derivatives by heating their hexacarbonyldicobalt complexes. This method also enables a new type of isomerization-cyclization reaction yielding 3a,4-dihydro-3H-cyclopenta[a]inden-2-one derivatives (Iwasawa & Matsuo, 1997).

Safety And Hazards

The safety data sheet for a similar compound, 1-Ethoxycyclopropyl Alcohol, suggests that it is harmful if swallowed and toxic in contact with skin . It causes skin irritation and serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product . It should be used only outdoors or in a well-ventilated area and kept away from heat/sparks/open flames/hot surfaces .

Future Directions

Cyclopropanols, including “Cyclopropanol, 1-ethynyl-”, hold intriguing potential for various applications, mainly in the realm of organic synthesis . They serve as versatile synthetic building blocks, enabling the creation of more complex structures . Despite the challenges involved in their synthesis, they are of considerable interest due to their unique structural motif found in some biologically active molecules .

properties

IUPAC Name

1-ethynylcyclopropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O/c1-2-5(6)3-4-5/h1,6H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPACLFFIDGQFRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627708
Record name 1-Ethynylcyclopropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynylcyclopropan-1-ol

CAS RN

22935-35-9
Record name 1-Ethynylcyclopropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethynylcyclopropan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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